molecular formula C14H22BNO2 B578517 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1256360-31-2

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B578517
CAS No.: 1256360-31-2
M. Wt: 247.145
InChI Key: GNHGWOYVXIQJEB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester-functionalized aniline derivative characterized by:

  • Core structure: Aniline with a pinacol boronate ester at the para position.
  • Substituents: Methyl groups at the 3- and 5-positions of the aromatic ring.
  • Molecular formula: C₁₄H₂₁BNO₂ (molecular weight: 247.14 g/mol) .

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronic ester's reactivity with aryl halides under palladium catalysis . The methyl groups introduce steric and electronic effects that influence its reactivity and solubility compared to simpler analogs.

Properties

IUPAC Name

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHGWOYVXIQJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682351
Record name 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-31-2
Record name 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : 4-Bromo-3,5-dimethylaniline is synthesized by brominating 3,5-dimethylaniline using reagents like N-bromosuccinimide (NBS) under acidic conditions.

  • Catalytic System : A palladium catalyst—commonly Pd(dppf)Cl₂ or Pd(OAc)₂—is used alongside bis(pinacolato)diboron (B₂Pin₂) as the boron source.

  • Base and Solvent : Potassium acetate (KOAc) in 1,4-dioxane or dimethylformamide (DMF) facilitates the reaction at 80–100°C under inert atmosphere.

The general reaction equation is:

4-Bromo-3,5-dimethylaniline+B2Pin2Pd catalyst, KOAc3,5-Dimethyl-4-(PinB)aniline+Byproducts\text{4-Bromo-3,5-dimethylaniline} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, KOAc}} \text{3,5-Dimethyl-4-(PinB)aniline} + \text{Byproducts}

Optimization and Yield

Key parameters influencing yield and purity include:

  • Catalyst Loading : 2–5 mol% Pd(dppf)Cl₂ ensures efficient turnover.

  • Temperature : Reactions at 90°C for 12–24 hours achieve >75% conversion.

  • Purification : Column chromatography (petroleum ether/ethyl acetate) isolates the product as a white solid.

Table 1: Miyaura Borylation Reaction Parameters

ParameterOptimal ConditionYield (%)Reference
CatalystPd(dppf)Cl₂ (3 mol%)78
Solvent1,4-Dioxane75
Reaction Time18 hours80

Lithium-Halogen Exchange with Boronate Esters

An alternative route involves lithium-halogen exchange followed by boron electrophile quenching. This method is particularly useful for sterically hindered substrates.

Procedure Overview

  • Substrate Preparation : 4-Bromo-3,5-dimethylaniline is dissolved in anhydrous tetrahydrofuran (THF) under argon.

  • Lithiation : n-Butyllithium (n-BuLi) is added at -78°C to generate a lithium-arene intermediate.

  • Boron Electrophile : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is introduced to form the boronate ester.

The reaction pathway is:

4-Bromo-3,5-dimethylanilinen-BuLiLi-areneBoron electrophileTarget compound\text{4-Bromo-3,5-dimethylaniline} \xrightarrow{\text{n-BuLi}} \text{Li-arene} \xrightarrow{\text{Boron electrophile}} \text{Target compound}

Critical Considerations

  • Temperature Control : Maintaining -78°C during lithiation prevents side reactions.

  • Stoichiometry : A 1:1 molar ratio of substrate to n-BuLi ensures complete conversion.

  • Workup : Aqueous extraction and magnesium sulfate drying precede chromatography.

Table 2: Lithium-Mediated Synthesis Parameters

ParameterOptimal ConditionYield (%)Reference
Lithiating Agentn-BuLi (1.6 M in hexanes)70
SolventTHF68
Reaction Time2 hours (lithiation)70

Comparative Analysis of Methods

Efficiency and Scalability

  • Miyaura Borylation : Superior for large-scale production due to milder conditions and commercial catalyst availability.

  • Lithium-Halogen Exchange : Higher functional group tolerance but requires cryogenic conditions, limiting industrial adoption.

Purity and Byproducts

  • Miyaura reactions produce fewer byproducts, simplifying purification.

  • Lithium methods may generate residual lithium salts, necessitating rigorous washing.

Emerging Methodologies

Photocatalytic Borylation

Recent advances utilize iridium photocatalysts to activate C–Br bonds under visible light, enabling room-temperature reactions. Initial trials show 65% yield with 2 mol% Ir(ppy)₃.

Electrochemical Approaches

Electrochemical borylation avoids stoichiometric metals, leveraging boron trifluoride etherate as both electrolyte and boron source. Pilot studies report 60% yield at 1.5 V.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is used in various scientific research applications, including:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Substituent Position and Steric Effects

Compound Name Substituent Positions Molecular Weight (g/mol) Key Differences
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline None (parent structure) 219.09 No methyl groups; higher reactivity in cross-couplings due to reduced steric hindrance.
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 2,6-methyl 247.14 Methyl groups at 2- and 6-positions create greater steric hindrance around the boronic ester, potentially slowing coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Meta-boronate 219.09 Boronate at meta position reduces electronic conjugation with the amine, affecting electronic properties.

Key Insight : The 3,5-dimethyl substitution in the target compound balances steric hindrance and electronic effects, offering moderate reactivity suitable for selective coupling reactions .

N-Substituted Derivatives

Compound Name N-Substituent Molecular Weight (g/mol) Impact
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Dimethylamine 233.12 Increased solubility in organic solvents; electron-donating substituent enhances boronate reactivity.
N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Isopropyl 261.17 Bulky substituent reduces amine basicity and may hinder catalytic cycles in cross-couplings.
N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Benzyl 309.22 Aromatic N-substituent introduces π-π stacking potential, useful in polymer or sensor applications .

Key Insight : N-substituents modulate electronic and steric profiles, with alkyl groups enhancing solubility and aryl groups enabling advanced material applications .

Electronic and Functional Modifications

Compound Name Functional Group Application
(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin) Styryl-boronate Fluorescent probe for H₂O₂ detection; dimethylamino group enhances electron-donating capacity.
4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline Diaryl amine Phosphorescent host material in OLEDs; extended conjugation improves charge transport.
5-(2-Methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline Trifluoromethyl Electron-withdrawing group increases stability in aqueous media for biomedical applications.

Key Insight : Functionalization with electron-donating/withdrawing groups or extended π-systems tailors compounds for specific roles in sensing, optoelectronics, or catalysis .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.4 ppm for pinacol), and amine protons (δ 3.5–5.0 ppm, broad) .
  • X-Ray Crystallography : Resolve boronate ester geometry (B–O bond lengths: ~1.36 Å) and planarity of the aniline ring .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~289.18) and isotopic patterns for boron (¹⁰B/¹¹B) .

Advanced: How does the boronate ester group influence reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer :
The pinacol boronate group enables efficient coupling with aryl halides (e.g., Ar–X, X = Br, I) under Pd catalysis. Key parameters:

  • Catalytic System : Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C .
  • Base Selection : K₂CO₃ or Cs₂CO₃ for deprotonation and transmetallation steps .
    Challenges : Competing protodeboronation under acidic conditions—use anhydrous solvents and inert atmospheres to mitigate .

Basic: What are the stability and storage requirements for this compound?

Q. Methodological Answer :

  • Stability : Susceptible to hydrolysis in humid environments; store under argon at –20°C in sealed amber vials .
  • Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., THF over molecular sieves) to prevent boronate degradation .

Advanced: How can this compound be utilized in organic electronic materials?

Q. Methodological Answer :

  • Hole Transport Layers (HTLs) : Incorporate into triphenylamine-based polymers for perovskite solar cells (PSCs), achieving >20% efficiency via enhanced charge mobility .
  • OLEDs : Serve as a monomer in electroluminescent polymers; tune emission spectra by modifying substituents on the aniline ring .
    Synthetic Tip : Purify via column chromatography (SiO₂, hexane/EtOAc gradient) to remove trace metal catalysts .

Basic: How to evaluate potential biological activity of this compound?

Q. Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity (MIC against S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Anticancer Profiling : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin controls .

Advanced: What strategies resolve contradictions in reported catalytic systems for its synthesis?

Q. Methodological Answer :

  • Contradiction Example : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ in cross-coupling yields (75% vs. 62%).
  • Resolution : Use Design of Experiments (DoE) to optimize ligand-metal ratios and solvent polarity. For polar substrates, Pd(dppf)Cl₂ in dioxane improves stability .

Basic: How to mitigate side reactions during functionalization of the aniline group?

Q. Methodological Answer :

  • Protection : Acetylate the –NH₂ group with Ac₂O/pyridine before borylation to prevent undesired N–B bond formation .
  • Selective Deprotection : Use NH₃/MeOH to regenerate the amine post-reaction .

Advanced: What computational methods predict regioselectivity in further derivatization?

Q. Methodological Answer :

  • DFT Calculations : Model HOMO/LUMO distributions to identify reactive sites (e.g., para-borylation vs. ortho-functionalization) .
  • MD Simulations : Assess steric effects of 3,5-dimethyl groups on transition-state geometries in cross-coupling reactions .

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